Sudan IV

Catalog No.
S542736
CAS No.
85-83-6
M.F
C24H20N4O
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sudan IV

CAS Number

85-83-6

Product Name

Sudan IV

IUPAC Name

1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol

Molecular Formula

C24H20N4O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3

InChI Key

RCTGMCJBQGBLKT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C

Solubility

Soluble in DMSO

Synonyms

C.I. Solvent Red 24, o-tolylazo-o-tolylazo-beta-naphthol, Scarlet ointment, Scarlet Red, Sudan IV

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C

Description

The exact mass of the compound Scarlet red is 380.1637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10472. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. It belongs to the ontological category of naphthols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Biebrich Scarlet Red

    This dye binds to acidic components in cells, such as cytoplasm and muscle fibers. It was historically used for general histological staining []. However, due to its lack of specificity and potential toxicity, it has largely been replaced by more modern dyes.

  • Sudan IV

    This dye has a particular affinity for lipids (fats) and was used to visualize lipid droplets and fatty tissues in cells and tissues []. It remains a valuable tool in some research areas, particularly for studying lipid accumulation in diseases like atherosclerosis.

Limitations of Scarlet Red in Modern Research

While scarlet red dyes have historical significance, their use in modern research has declined due to several limitations:

  • Lack of Specificity: Both Biebrich scarlet red and Sudan IV lack specificity, meaning they can bind to multiple cellular components besides their intended targets. This can lead to difficulty in interpreting staining results.
  • Toxicity Concerns: Some forms of scarlet red, particularly Biebrich scarlet red, have been linked to potential mutagenic and carcinogenic effects []. Safer alternatives are preferred for researchers and laboratory personnel.
  • Availability of Better Options: Modern histological and lipid staining techniques offer dyes with improved specificity, reduced toxicity, and wider color ranges for better visualization.

Sudan IV is a lysochrome or fat-soluble dye classified as a diazo dye, with the chemical formula C24H20N4OC_{24}H_{20}N_{4}O. It appears as reddish-brown crystals and has a melting point of 199 °C, with maximum absorption at wavelengths of 520 nm and 357 nm. This compound is primarily used for staining lipids, triglycerides, and lipoproteins in biological samples, particularly on frozen paraffin sections . Sudan IV is known for its hydrophobic properties, allowing it to effectively stain lipid droplets suspended in aqueous solutions .

With lipids; rather, it interacts through partitioning. The dye's hydrophobic nature allows it to associate with lipid molecules without chemically altering them. This characteristic makes it particularly useful for visualizing lipid-rich tissues in histological studies . The staining process relies on the dye's ability to solubilize in moderately apolar solvents, which helps it penetrate lipid structures while avoiding solubilization of the lipids themselves .

Sudan IV has been classified as a category 3 carcinogen by the International Agency for Research on Cancer due to its potential harmful effects over prolonged exposure. It is primarily used in laboratory settings for staining purposes rather than for therapeutic applications. Its biological activity is mainly limited to its role as a staining agent in histology and pathology, where it aids in the visualization of lipid accumulation in tissues such as atherosclerotic plaques .

The synthesis of Sudan IV typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps include:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling: The diazonium salt is then reacted with a suitable coupling component, often another aromatic compound that contains hydroxyl or amino groups.
  • Purification: The resulting product is purified through recrystallization or chromatography methods.

These synthetic routes yield Sudan IV in its pure form, suitable for laboratory use .

Sudan IV belongs to a family of dyes known for their lipid-staining capabilities. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Sudan IC₁₈H₁₈N₄OUsed for similar staining but less effective than Sudan IV
Sudan IIIC₂₄H₂₀N₄OSimilar structure; more commonly used in histology
Oil Red OC₂₄H₂₈N₂O₄SPrimarily used for fat staining; more soluble in water
Sudan Black BC₂₄H₂₀N₄OUsed for staining lipids but offers darker coloration

Sudan IV is unique among these compounds due to its specific absorption characteristics and strong hydrophobicity, making it particularly effective for visualizing lipid-rich tissues without interference from other cellular components .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
Dark brown solid; [Merck Index] Dark red powder; [Aldrich MSDS]

XLogP3

7.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

380.16371127 g/mol

Monoisotopic Mass

380.16371127 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I35E9QU96C

GHS Hazard Statements

Aggregated GHS information provided by 391 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 75 of 391 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 316 of 391 companies with hazard statement code(s):;
H315 (66.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Irritant

Irritant

Other CAS

85-83-6
70879-65-1

Wikipedia

Sudan_IV

Use Classification

Fragrance Ingredients

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
Plastics Material and Resin Manufacturing
2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-: ACTIVE

Dates

Modify: 2023-08-15
1: VASILIEV JM, CHEUNG AB. Evolution of epithelial proliferation induced by scarlet red in the skin of normal and carcinogen-treated rabbits. Br J Cancer. 1962 Jun;16:238-45. PubMed PMID: 13925015; PubMed Central PMCID: PMC2070933.
2: MOEGEN P. [A comparison of chlorophyll fluorescence and scarlet red staining in fat determination]. Zentralbl Allg Pathol. 1951 Nov 22;88(1-2):21-3. Undetermined Language. PubMed PMID: 14914075.
3: Hugill JV. Acceleration of healing of skin graft donor sites using scarlet red ointment. Am Surg. 1978 Jun;44(6):352-4. PubMed PMID: 354448.
4: Prasad JK, Feller I, Thomson PD. A prospective controlled trial of Biobrane versus scarlet red on skin graft donor areas. J Burn Care Rehabil. 1987 Sep-Oct;8(5):384-6. PubMed PMID: 3312216.
5: Tan ST, Roberts RH, Blake GB. Comparing DuoDERM E with scarlet red in the treatment of split skin graft donor sites. Br J Plast Surg. 1993 Jan;46(1):79-81. PubMed PMID: 8431748.
6: McEVITT WG. Marked sensitivity to scarlet red ointment; loss of skin grafts and destruction of donor areas. Plast Reconstr Surg (1946). 1946 Sep;1:193-5. PubMed PMID: 21000876.
7: UMEDA M. Production of rat sarcoma by injections of tween 80 solution of scarlet red. Gan. 1958 Mar;49(1):27-31. PubMed PMID: 13548293.
8: UMEDA M. [Production of rat sarcoma by injections of tween 80 solution of scarlet red]. Gan. 1957 Dec;48(4):579-80. Japanese. PubMed PMID: 13524514.
9: Lawrence JE, Blake GB. A comparison of calcium alginate and scarlet red dressings in the healing of split thickness skin graft donor sites. Br J Plast Surg. 1991 May-Jun;44(4):247-9. PubMed PMID: 2059780.
10: Morris WT, Lamb AM. Painless split skin donor sites: a controlled double-blind trial of Opsite, scarlet red and bupivacaine. Aust N Z J Surg. 1990 Aug;60(8):617-20. PubMed PMID: 2202283.
11: UNGER M. A different treatment of chronic purulent otitis media; deep lavage, aeration and application of gold foil membrane bearing ointment of scarlet red. Arch Otolaryngol. 1947 Nov;46(5):670-80. PubMed PMID: 18896820.

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